![molecular formula C22H20ClN3OS B12038699 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311331-24-5](/img/structure/B12038699.png)
2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, a thiophene ring, and a nitrile group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are often chosen for their cost-effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a ligand in biochemical assays.
Medicine
Medicinally, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the dimethyl groups.
2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(furan-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both the thiophene ring and the nitrile group in 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique compared to its analogs. These features contribute to its distinct chemical reactivity and potential biological activity.
Biological Activity
2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H19ClN2OS
- Molecular Weight : 344.87 g/mol
- CAS Number : 312272-81-4
The structure features a quinoline core with various substituents that may influence its biological activity. The presence of the thiophene ring and the chlorophenyl group are particularly noteworthy for their potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this quinoline derivative. The MTT assay has been frequently used to evaluate cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study involving similar compounds, the cytotoxic effects were assessed against three cancer cell lines: lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The results indicated promising cytotoxicity profiles for derivatives of quinoline compounds.
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-Amino... | MCF-7 | 5.42 |
2-Amino... | A549 | 10.23 |
2-Amino... | HCT-116 | 6.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. For instance, the compound demonstrated an IC50 value of 5.42 μM against MCF-7 cells, indicating significant efficacy.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups on the phenyl moiety enhances the cytotoxic activity by improving interactions with cellular targets.
Pharmacological Effects Beyond Anticancer Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Related compounds have been noted for their ability to reduce inflammation in vitro.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism has been observed.
Properties
CAS No. |
311331-24-5 |
---|---|
Molecular Formula |
C22H20ClN3OS |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20ClN3OS/c1-22(2)9-17-20(18(27)10-22)19(13-7-8-28-12-13)16(11-24)21(25)26(17)15-5-3-14(23)4-6-15/h3-8,12,19H,9-10,25H2,1-2H3 |
InChI Key |
GBPHGMJZWNWNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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